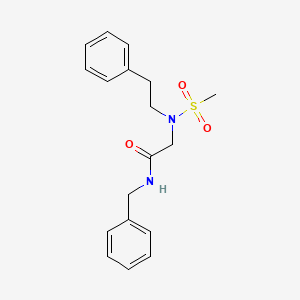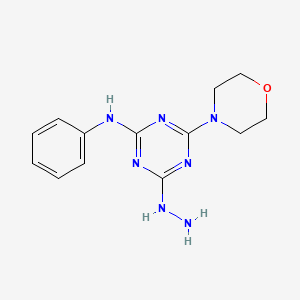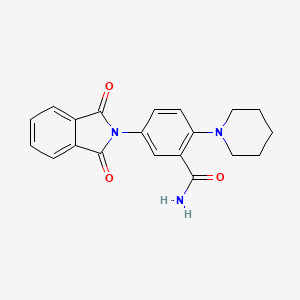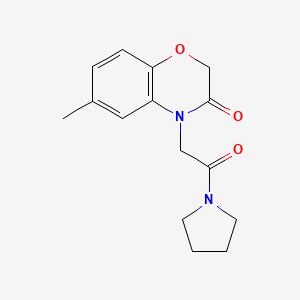![molecular formula C21H18N2O2 B5774105 4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol](/img/structure/B5774105.png)
4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is also known as 4-HB and has been found to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of 4-HB is not fully understood, but it is believed to be due to its antioxidant properties. 4-HB has been shown to scavenge free radicals and inhibit lipid peroxidation, which can lead to cellular damage. It has also been shown to activate the Nrf2 pathway, which is a pathway involved in the regulation of antioxidant genes.
Biochemical and Physiological Effects:
In addition to its antioxidant properties, 4-HB has been found to have a variety of other biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. It has also been found to have anti-cancer properties and can induce apoptosis in cancer cells.
実験室実験の利点と制限
One advantage of using 4-HB in lab experiments is its strong antioxidant properties, which can help protect cells from oxidative stress. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
将来の方向性
There are many potential future directions for research on 4-HB. One area of research could be its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research could be its potential use in the treatment of cancer, either alone or in combination with other therapies. Additionally, more research is needed to fully understand the mechanism of action of 4-HB and its potential for use in various scientific research applications.
Conclusion:
In conclusion, 4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol is a chemical compound that has been studied for its potential use in various scientific research applications. Its strong antioxidant properties and other biochemical and physiological effects make it a potential candidate for use in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and its potential for use in various scientific research applications.
合成法
The synthesis of 4-HB involves the reaction of 4-hydroxybenzaldehyde and 5-methyl-1H-benzimidazole in the presence of a base catalyst. This reaction results in the formation of 4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol. This synthesis method has been optimized to produce high yields of 4-HB and is a reliable method for its production.
科学的研究の応用
4-HB has been studied for its potential use in various scientific research applications. One of the main areas of research has been its potential as an antioxidant. Studies have shown that 4-HB has strong antioxidant properties and can protect cells from oxidative stress. This makes it a potential candidate for use in the treatment of various diseases that are associated with oxidative stress, such as cancer and neurodegenerative diseases.
特性
IUPAC Name |
4-[[2-(4-hydroxyphenyl)-5-methylbenzimidazol-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-14-2-11-20-19(12-14)22-21(16-5-9-18(25)10-6-16)23(20)13-15-3-7-17(24)8-4-15/h2-12,24-25H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATLFJCPPUEUNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=N2)C3=CC=C(C=C3)O)CC4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5774038.png)

![2-[4-(3-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5774067.png)

![methyl 2-methyl-1-[3-(methylthio)phenyl]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5774088.png)


![N'-[(2,2-dimethylpropanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5774099.png)



